Product packaging for 1-iodo-3-nitropropane(Cat. No.:CAS No. 57308-87-9)

1-iodo-3-nitropropane

Cat. No.: B6235080
CAS No.: 57308-87-9
M. Wt: 214.99 g/mol
InChI Key: UTSDWNXMKBEJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Nitroalkane Motifs in Synthetic Design

The strategic importance of halogenated nitroalkanes lies in their capacity to act as bifunctional synthons. The nitro group is a potent electron-withdrawing group, rendering the α-protons acidic and susceptible to deprotonation by a base. nih.gov The resulting nitronate anion is a versatile nucleophile that can participate in a variety of bond-forming reactions. Furthermore, the nitro group can be converted into other functional groups; for instance, its reduction provides a straightforward route to primary amines, while the Nef reaction transforms it into a carbonyl group. Current time information in Bangalore, IN.

The halogen atom, typically chlorine, bromine, or iodine, functions as a good leaving group in nucleophilic substitution reactions. In the case of ω-halo nitroalkanes like 1-iodo-3-nitropropane, this allows for intramolecular cyclization reactions to form cyclic structures. researchgate.netchemport.ru The carbon-iodine bond is also relatively weak, making it an excellent precursor for radical generation through photostimulated reactions or with radical initiators. nih.govpsu.edu This radical reactivity opens up pathways for cyclization and other carbon-carbon bond-forming processes that are complementary to polar, ionic reactions. nih.govchim.it Consequently, halogenated nitroalkanes are key intermediates in the synthesis of a wide range of target molecules, including substituted pyrrolidines, cyclopropanes, and complex natural products. researchgate.netmdpi.comarkat-usa.org

Historical Development and Evolution of Research on this compound and Related Structures

The synthesis of nitroalkanes via the displacement of alkyl halides with a nitrite (B80452) salt is a foundational transformation in organic chemistry, with early methods including the Victor-Meyer and Kornblum reactions. mdma.ch These reactions established the fundamental principle of forming a C-NO2 bond through nucleophilic substitution. The preparation of this compound specifically can be achieved through several established routes. One common method involves the Finkelstein reaction, where a more readily available chloro- or bromo-propane derivative is converted to the iodo-alkane. For example, 1-chloro-3-nitropropane (B101734) can be reacted with sodium iodide in acetone (B3395972) to yield this compound. dtic.mil Another approach involves the direct reaction of 1,3-diiodopropane (B1583150) with a nitrite source, such as silver nitrite (AgNO2). dtic.milthieme-connect.de

Early research into the utility of this compound, dating back to the 1960s and 1970s, focused on its role as a precursor for nitrocyclopropane (B1651597). Patents from this era describe the ring closure of this compound using a base. chemport.rugoogle.com These studies highlighted the challenge of using 1-chloro-3-nitropropane for this transformation, which often resulted in low yields, whereas the iodo-analogue proved to be a much more effective substrate for this intramolecular cyclization. google.com This early work established this compound as a valuable reagent for constructing strained ring systems.

Scope and Strategic Research Focus on the Chemical Transformations of this compound

The research focus on this compound has centered on its utility in constructing cyclic and heterocyclic systems through both ionic and radical pathways. Its bifunctional nature allows it to serve as a versatile three-carbon building block.

One major area of its application is in nucleophilic substitution and cyclization reactions. The intramolecular cyclization to form nitrocyclopropane is a key transformation. This reaction is typically effected by a base, which deprotonates the carbon alpha to the nitro group, followed by an intramolecular SN2 reaction where the resulting nitronate attacks the carbon bearing the iodine atom. researchgate.netchemport.ru The efficiency of this cyclization is significantly higher for this compound compared to its chloro- or bromo- counterparts due to the superior leaving group ability of iodide. smolecule.com

Beyond simple cyclization, this compound is a key reagent in the synthesis of complex alkaloids. A notable example is its use in the synthesis of (+)-Nitropolyzonamine, a defensive alkaloid produced by the millipede Polyzonium rosalbum. mdpi.comscielo.br In this synthesis, it reacts with an enantiomerically pure imine, (S)-(+)-Polyzonimine, to construct the spiro-pyrrolidine core of the natural product. mdpi.comscielo.br

The carbon-iodine bond in this compound also allows for its participation in radical-initiated reactions. Under photostimulation or in the presence of a radical initiator, the C-I bond can undergo homolytic cleavage to generate a 3-nitropropyl radical. This radical intermediate can then engage in various transformations, including radical cyclization if an appropriate radical acceptor is present within the molecule. The general principles of these reactions are well-established for ω-alkenyl α-nitroalkyl radicals, which undergo 5-exo or 6-endo cyclizations. inflibnet.ac.in These reactions often proceed via a radical chain mechanism, such as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) pathway, where a radical anion intermediate propagates the chain. inflibnet.ac.inpsu.edu

Below are tables summarizing key synthetic transformations involving this compound and related structures.

Table 1: Synthesis of this compound This table is interactive. Click on the headers to sort.

Starting Material Reagents Solvent Conditions Product Yield Reference
1-Chloro-3-nitropropane Sodium Iodide (NaI) Acetone Reflux, 43 h This compound 100% dtic.mil

Table 2: Chemical Transformations of this compound This table is interactive. Click on the headers to sort.

Reactant Co-reactant(s) Reagents/Conditions Product Yield Reaction Type Reference
This compound None Potassium Carbonate (K₂CO₃), Benzene, Reflux, 3 h Nitrocyclopropane 25% Intramolecular Cyclization dtic.mil
This compound (S)-(+)-Polyzonimine 1. Heat at 60 °C, 20 min; 2. Pyridine, Reflux, 3 h (4S,5R,6S)-(+)-Nitropolyzonamine Not specified Nucleophilic Substitution / Cyclization mdpi.comscielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57308-87-9

Molecular Formula

C3H6INO2

Molecular Weight

214.99 g/mol

IUPAC Name

1-iodo-3-nitropropane

InChI

InChI=1S/C3H6INO2/c4-2-1-3-5(6)7/h1-3H2

InChI Key

UTSDWNXMKBEJCR-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](=O)[O-])CI

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Iodo 3 Nitropropane and Analogous Primary Nitroalkanes

Established Synthetic Routes to Nitroalkanes

Critical Analysis of Victor-Meyer and Kornblum Nitration Reactions

The Victor-Meyer and Kornblum reactions are classical methods for the synthesis of nitroalkanes from alkyl halides. The Victor-Meyer reaction involves the treatment of an alkyl halide with silver nitrite (B80452) (AgNO₂). While this method is effective for the preparation of primary nitroalkanes, its utility is hampered by the formation of a significant byproduct, the corresponding alkyl nitrite. This arises from the ambident nature of the nitrite ion, which can undergo nucleophilic attack through either the nitrogen or the oxygen atom. The use of silver nitrite, a costly reagent, and the often tedious purification required to separate the nitroalkane from the nitrite ester are notable drawbacks.

The Kornblum modification offers a more cost-effective alternative by employing sodium nitrite (NaNO₂) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This method generally provides better yields of the desired nitroalkane, particularly for primary alkyl halides, and minimizes the formation of the alkyl nitrite byproduct. The choice of solvent is crucial in the Kornblum reaction, as it helps to solvate the sodium cation, thereby increasing the nucleophilicity of the nitrite ion's nitrogen atom.

However, both methods have limitations. They are generally not suitable for the synthesis of secondary and tertiary nitroalkanes due to competing elimination reactions that lead to the formation of alkenes. Furthermore, the reaction conditions can be harsh, and the scope of compatible functional groups is limited.

ReactionReagentSolventAdvantagesDisadvantages
Victor-Meyer Silver Nitrite (AgNO₂)EtherEffective for primary nitroalkanesExpensive reagent, significant alkyl nitrite byproduct, difficult purification
Kornblum Sodium Nitrite (NaNO₂)DMF or DMSOCost-effective, higher yields for primary nitroalkanes, less nitrite byproductProne to elimination with secondary/tertiary halides, harsh conditions

Mechanistic Considerations and Yield Limitations in Classical Halogenation-Cyclization Sequences

Classical halogenation-cyclization sequences represent another approach to synthesizing functionalized nitroalkanes, often leading to cyclic or heterocyclic structures. This strategy typically involves the intramolecular cyclization of a substrate containing both a nitro group and a leaving group, such as a halogen. The mechanism proceeds via an intramolecular nucleophilic substitution, where the nitronate anion, formed by deprotonation of the nitroalkane, acts as the nucleophile, displacing the halide.

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being the most favorable. The stereochemical outcome of the reaction is influenced by the substrate's stereochemistry and the reaction conditions.

Yield limitations in these sequences are often attributed to several factors. Intermolecular side reactions can compete with the desired intramolecular cyclization, particularly at higher concentrations. The acidity of the α-proton of the nitro group is a critical factor; insufficient acidity can hinder the formation of the nitronate anion, leading to sluggish or incomplete reactions. Furthermore, the nature of the halogen and the length and flexibility of the tether connecting the nitro group and the halide can significantly impact the reaction's efficiency. Strain in the resulting cyclic product can also be a limiting factor, especially for the formation of smaller rings.

Modern and Catalytic Approaches to the Synthesis of 1-Iodo-3-nitropropane Scaffolds

Recent Advances in Metal-Catalyzed C-Alkylation of Nitroalkanes with Alkyl Iodides

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for the C-alkylation of nitroalkanes. These approaches offer milder reaction conditions, broader functional group tolerance, and improved selectivity compared to classical methods. Nickel-catalyzed cross-coupling reactions have been particularly successful in this regard.

These reactions typically employ a nickel catalyst in conjunction with a suitable ligand and a reductant. The catalytic cycle is thought to involve the oxidative addition of the alkyl iodide to a low-valent nickel species, followed by transmetalation with the nitronate anion and subsequent reductive elimination to afford the C-alkylated product. A key advantage of these methods is their ability to couple a wide range of primary and secondary alkyl iodides with various nitroalkanes, providing access to a diverse array of substituted nitro compounds.

Catalyst SystemAlkyl Iodide ScopeNitroalkane ScopeKey Advantages
NiCl₂(glyme)/ZnPrimary, SecondaryPrimary, SecondaryMild conditions, good functional group tolerance
NiBr₂(diglyme)/PhotoredoxPrimary, SecondaryPrimary, SecondaryAvoids strong stoichiometric reductants, visible light-driven

Triethylborane-Initiated Radical Methodologies for Halo-Alkyl Integration

Triethylborane (B153662) (Et₃B) has emerged as a versatile radical initiator for the formation of carbon-carbon bonds. In the context of halo-alkyl integration, triethylborane, in the presence of a small amount of oxygen, can initiate a radical chain reaction. This methodology is particularly useful for the addition of alkyl iodides across double bonds or for the alkylation of various nucleophiles.

The mechanism involves the generation of an ethyl radical from the reaction of triethylborane with oxygen. This ethyl radical can then abstract the iodine atom from an alkyl iodide, generating an alkyl radical. This alkyl radical can then participate in various bond-forming reactions. The mild conditions and high functional group tolerance of triethylborane-initiated radical reactions make them an attractive alternative to traditional ionic methods.

Convergent and Divergent Multi-Step Syntheses Incorporating this compound as a Precursor

The bifunctional nature of this compound, possessing both an electrophilic iodine atom and a versatile nitro group, makes it an ideal building block for both convergent and divergent multi-step syntheses.

In a convergent synthesis , two or more complex fragments are prepared separately and then joined together in the final stages of the synthesis. This compound could be elaborated into a more complex fragment through reactions at either the iodo or the nitro group. For instance, the iodo group could be displaced by a nucleophile, while the nitro group is carried through several steps before being transformed into another functional group, such as an amine or a carbonyl group, in a separate fragment. These two fragments could then be coupled to form the final target molecule. This approach is highly efficient as it allows for the parallel synthesis of key intermediates.

In a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. This compound is well-suited for this strategy. For example, the iodo group could be subjected to a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. Subsequently, the nitro group in each of these elaborated products could be transformed into a range of different functional groups through established nitroalkane chemistry (e.g., reduction to an amine, Henry reaction, Nef reaction). This would allow for the rapid generation of a multitude of analogs from a single, readily accessible precursor. While the potential for this compound in these strategies is clear, specific and detailed examples of its application in complex, multi-step convergent and divergent syntheses are not extensively documented in the currently available literature.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 Iodo 3 Nitropropane

Nucleophilic Reactivity: Generation and Transformations of Nitronate Anions

Aliphatic nitro compounds, such as 1-iodo-3-nitropropane, possess a notable acidic character at the α-carbon (the carbon adjacent to the nitro group). This acidity allows for easy deprotonation by a base, leading to the formation of a nitronate anion. frontiersin.orgnih.gov This anionic intermediate is the key to the nucleophilic reactivity of the nitroalkane moiety and serves as a potent carbon-centered nucleophile in a variety of significant carbon-carbon bond-forming reactions. nih.govwikipedia.org

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the base-catalyzed condensation between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol. wikipedia.org For a higher-order nitroalkane like this compound, the reaction proceeds through a well-defined, reversible mechanism. wikipedia.org

The mechanism commences with the deprotonation of the α-carbon of this compound by a base, yielding a resonance-stabilized nitronate anion. wikipedia.orgyoutube.com This nitronate is nucleophilic at the carbon atom. wikipedia.org The carbon nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, specifically a β-nitro alkoxide. wikipedia.orgyoutube.com The final step involves the protonation of this alkoxide by the conjugate acid of the base used initially, affording the final β-nitro alcohol product. wikipedia.org

The products of the Henry reaction are valuable synthetic intermediates because the nitro and hydroxyl groups can be readily converted into other functional groups. For instance, subsequent dehydration can yield nitroalkenes, or reduction of the nitro group can produce β-amino alcohols. wikipedia.org

Table 1: The Henry Reaction with this compound This table presents hypothetical examples based on the general mechanism of the Henry reaction, as specific experimental data for this compound was not available in the provided search results.

Electrophile (Aldehyde/Ketone)BaseProduct (β-Nitro Alcohol)
FormaldehydeNaOH1-Iodo-4-nitro-2-butanol
Acetone (B3395972)DBU1-Iodo-4-nitro-2-methyl-2-pentanol
Benzaldehydet-BuOK1-Iodo-4-nitro-2-phenyl-2-propanol

The nitronate anion generated from this compound is a soft nucleophile, making it an excellent candidate for conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for constructing more complex carbon skeletons.

The mechanism is initiated by the formation of the nitronate anion, as described previously. This anion then attacks the β-carbon of an α,β-unsaturated system (the Michael acceptor) in a 1,4-addition fashion. This nucleophilic attack results in the formation of a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by the solvent or upon acidic workup, yields the final 1,5-dicarbonyl compound or a related derivative. The synthesis of β,β-alkylated-1,3-nitroalkanes can occur through a domino sequence involving a Henry reaction, dehydration, and then a Michael addition. scielo.br

The structure of this compound features two key reactive sites for nucleophilic substitution: the carbon bearing the iodo group and the α-carbon to the nitro group.

Iodide as a Leaving Group: Halogenoalkanes are highly susceptible to nucleophilic substitution because the halogen atom is an effective leaving group. savemyexams.com The carbon-iodine bond is relatively weak, and iodide (I⁻) is an excellent leaving group. Therefore, this compound can readily undergo SN2 reactions where a nucleophile attacks the carbon attached to the iodine, displacing the iodide ion. The rate and mechanism (SN1 vs. SN2) would depend on the nucleophile, solvent, and steric hindrance. Given it is a primary halide, the SN2 pathway is generally favored. learncbse.in

Nitronate as a Nucleophile: The nitronate anion derived from this compound can itself act as a nucleophile in substitution reactions. It is considered an ambident nucleophile, meaning it has two nucleophilic sites and can react at either the α-carbon or one of the oxygen atoms. pw.live

C-Alkylation: Attack via the carbon atom on an alkyl halide results in the formation of a new C-C bond, elongating the carbon chain.

O-Alkylation: Attack via an oxygen atom leads to the formation of a nitronic ester. The outcome of the reaction (C- vs. O-alkylation) is influenced by factors such as the solvent, the counter-ion, and the nature of the electrophile.

Electrophilic Reactivity: Activation and Subsequent Organic Transformations

While the generation of a nucleophilic nitronate anion is a primary mode of reactivity, nitroalkanes can also be induced to act as electrophiles under certain conditions. frontiersin.orgnih.gov This is typically achieved by activating the nitroalkane with a strong Brønsted or Lewis acid. nih.gov

A significant application of the electrophilic nature of activated nitroalkanes is in annulation reactions for synthesizing heterocyclic compounds. nih.gov For instance, this compound can be used to synthesize substituted 3,4-dihydroquinazolines. nih.govresearchgate.net

In this process, the nitroalkane is activated by polyphosphoric acid (PPA). nih.gov This activation is believed to form a highly electrophilic phosphorylated nitronate species. This species then reacts with a binucleophilic compound, such as 2-(aminomethyl)aniline. The reaction proceeds through a proposed mechanism involving the initial attack of one of the amine groups on the activated nitroalkane, followed by an intramolecular 6-exo-trig cyclization where the second nucleophilic group attacks the newly formed iminium moiety. nih.gov Subsequent elimination steps lead to the formation of the stable 3,4-dihydroquinazoline ring system. nih.govnih.govbeilstein-journals.org This method provides a direct and efficient route to a class of compounds with significant pharmacological interest. researchgate.netrsc.org

Table 2: Synthesis of 3,4-Dihydroquinazolines using Activated Nitroalkanes This table is based on the general reaction described in the literature for various primary nitroalkanes. nih.gov

NitroalkaneAmine ComponentActivating AgentProduct
1-Nitropropane2-(Aminomethyl)anilinePolyphosphoric Acid (PPA)2-Ethyl-3,4-dihydroquinazoline
1-Nitrobutane2-(1-Aminoethyl)anilinePolyphosphoric Acid (PPA)4-Methyl-2-propyl-3,4-dihydroquinazoline
Phenylnitromethane2-(Aminomethyl)anilinePolyphosphoric Acid (PPA)2-Phenyl-3,4-dihydroquinazoline

Primary nitroalkanes like this compound are valuable precursors for the in-situ generation of nitrile oxides. researchgate.netresearchgate.net Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are key intermediates in organic synthesis. researchgate.netyoutube.com They are typically generated from primary nitroalkanes via dehydration, often using reagents like phenyl isocyanate. Alternatively, the corresponding aldoxime can be oxidized using agents such as iodobenzene diacetate. researchgate.netorganic-chemistry.org

Once formed, the nitrile oxide derived from this compound (3-iodopropyl nitrile oxide) can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.netchesci.com This type of reaction, a concerted pericyclic process, is a powerful tool for constructing five-membered heterocyclic rings. chesci.com

Reaction with Alkenes: Cycloaddition with an alkene yields a 2-isoxazoline ring. researchgate.netnih.gov

Reaction with Alkynes: Reaction with an alkyne produces a fully aromatic isoxazole ring. researchgate.netyoutube.comyoutube.com

These cycloaddition reactions are of considerable importance as isoxazole and isoxazoline moieties are versatile building blocks in medicinal chemistry and natural product synthesis. nih.govchem-station.com

Table 3: 1,3-Dipolar Cycloaddition Reactions of a Nitrile Oxide This table shows hypothetical products from the reaction of 3-iodopropyl nitrile oxide (derived from this compound) with various dipolarophiles.

DipolarophileProduct ClassSpecific Product
Styrene (Phenylethene)2-Isoxazoline3-(3-Iodopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole
PhenylacetyleneIsoxazole3-(3-Iodopropyl)-5-phenyl-1,2-oxazole
Methyl acrylate2-IsoxazolineMethyl 3-(3-iodopropyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Radical Chemistry of this compound

The presence of a carbon-iodine bond in this compound makes it a suitable precursor for radical-mediated transformations. The inherent weakness of the C-I bond allows for its homolytic cleavage under specific conditions, generating highly reactive radical intermediates that can participate in a variety of bond-forming reactions.

Role of Halogen Atom Transfer and Radical Intermediates in Bond Formation

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is homolytically abstracted from an organic halide by a radical species. This process is particularly efficient for alkyl iodides due to the low bond dissociation energy of the carbon-iodine bond. In the context of this compound, the C–I bond can be selectively cleaved to generate a primary alkyl radical, the 3-nitropropyl radical. researchgate.net

This activation can be initiated by various means, including photoredox catalysis, where light-absorbing catalysts enable the generation of radical intermediates. unirioja.es For instance, α-aminoalkyl radicals, which are easily accessible from simple amines, and ligated boryl radicals have been shown to be effective halogen atom abstractors, promoting the homolytic activation of carbon–halogen bonds. rsc.orgmanchester.ac.uk The reaction proceeds via the transfer of the iodine atom from this compound to the initiating radical, yielding the 3-nitropropyl radical. This carbon-centered radical is a key intermediate that can subsequently engage in diverse chemical transformations, such as addition to unsaturated systems or coupling with other radical species, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgd-nb.info The reactivity profile of this process often mirrors that of classical tin-based radical chemistry but avoids the use of toxic tin reagents. unirioja.esmanchester.ac.uk

The general mechanism for XAT-initiated bond formation involving this compound can be summarized as:

Initiation : Generation of an initiating radical (Y•).

Halogen Abstraction : The initiating radical abstracts the iodine atom from this compound to form the 3-nitropropyl radical.

ICH2CH2CH2NO2 + Y• → •CH2CH2CH2NO2 + YI

Bond Formation : The 3-nitropropyl radical reacts with a substrate (e.g., an alkene) to form a new C-C bond and a new radical, which can propagate a chain reaction or be terminated.

Experimental Evidence and Theoretical Support for Radical Chain Mechanisms

Radical reactions involving this compound typically proceed through a chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. youtube.com

Initiation : This first step involves the generation of free radicals. For this compound, this can be achieved by the application of heat or ultraviolet light, leading to the homolytic cleavage of the weak C-I bond to produce a 3-nitropropyl radical and an iodine atom. youtube.com Alternatively, a radical initiator, such as triethylborane (B153662) (Et₃B) or AIBN, can be used to start the chain reaction. nih.gov

Propagation : These are the steps that sustain the chain reaction. A radical formed during initiation reacts with a stable molecule to generate a new product and another radical, which continues the chain. For example, the 3-nitropropyl radical could add across a double bond, or abstract a hydrogen atom from a donor molecule. Each propagation step consumes a radical and a neutral molecule but produces a new radical and a new neutral molecule. youtube.com

Termination : This stage involves the destruction of radicals, thereby ending the chain reaction. Termination occurs when two radical species combine to form a stable, non-radical product. youtube.com

Experimental evidence for the existence of radical intermediates is often obtained using spin trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. scielo.org.mx A spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the transient radical intermediate to form a more stable radical adduct that can be detected and characterized by EPR. scielo.org.mx Furthermore, computational studies provide theoretical support for these mechanisms by evaluating the energetics of different pathways, transition states, and intermediates involved in the halogen atom transfer process. unirioja.es

Other Seminal Reactions and Mechanistic Insights

Beyond its radical chemistry, this compound is a versatile substrate for a range of other important organic transformations, including reductions, eliminations, and condensations.

Selective Reductive Transformations of the Nitro Group to Amines

The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis. For aliphatic nitro compounds like this compound, this conversion can be achieved using various reagents. wikipedia.org The primary challenge lies in achieving chemoselectivity, reducing the nitro functionality without affecting the labile carbon-iodine bond.

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation : Reagents like platinum(IV) oxide (PtO₂) or Raney nickel are effective but may also lead to hydrodeiodination (cleavage of the C-I bond). wikipedia.org

Metal-Acid Systems : Using iron metal in refluxing acetic acid is a classical method for nitro group reduction. wikipedia.org

Metal Hydrides : While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also reduce other functional groups and are often unselective. wikipedia.orgjsynthchem.com Milder reagents may offer better selectivity.

Transfer Hydrogenation : Systems like zinc dust with formic acid or ammonium formate can be used. wikipedia.org

Modern Reagents : Metal-free options, such as trichlorosilane (HSiCl₃) with a tertiary amine, provide a mild and highly functional group tolerant method for reducing both aliphatic and aromatic nitro groups to amines. organic-chemistry.org Similarly, sodium borohydride (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can enhance its reducing power to convert nitro compounds to their corresponding amines. jsynthchem.com

The choice of reagent is critical to selectively produce 3-iodopropan-1-amine.

Reagent/SystemDescriptionPotential Selectivity for this compound
Catalytic Hydrogenation (e.g., H₂, Raney Ni)Commonly used for reducing nitro groups to amines. wikipedia.orgLow; high risk of reducing the C-I bond (hydrodeiodination).
Iron/Acetic AcidA classic method for nitro reduction. wikipedia.orgModerate; may be more selective than catalytic hydrogenation.
Samarium Diiodide (SmI₂)An electron-transfer agent for reducing nitro groups. wikipedia.orgModerate to high; known for chemoselective reductions.
HSiCl₃ / Tertiary AmineA mild, metal-free system that tolerates many functional groups. organic-chemistry.orgHigh; likely to preserve the C-I bond due to its mild nature.
NaBH₄ / Ni(PPh₃)₄NaBH₄ alone is too weak, but the nickel complex activates it for nitro reduction. jsynthchem.comModerate to high; offers a potentially selective pathway.

Controlled Elimination Reactions for Unsaturated Product Formation

This compound can undergo elimination reactions to form unsaturated products, such as 3-nitroprop-1-ene. The electron-withdrawing nature of the nitro group significantly increases the acidity of the protons on the adjacent carbon (the α-carbon). This structural feature makes the compound susceptible to base-induced elimination.

The most probable mechanism is an E1cB (Elimination, Unimolecular, Conjugate Base) pathway. This two-step mechanism involves:

Deprotonation : A base removes an acidic proton from the carbon alpha to the nitro group, forming a resonance-stabilized nitronate anion (the conjugate base).

B: + ICH₂CH₂CH₂NO₂ ⇌ BH⁺ + ICH₂CH₂CH⁻NO₂

Loss of Leaving Group : The nitronate intermediate then expels the iodide leaving group to form a carbon-carbon double bond.

ICH₂CH₂CH⁻NO₂ → CH₂=CHCH₂NO₂ + I⁻

This type of reaction is favored by the presence of a strong electron-withdrawing group (like -NO₂) that can stabilize the intermediate carbanion and a good leaving group (like iodide). By carefully selecting the base and reaction conditions, this elimination can be controlled to favor the formation of the desired unsaturated nitro compound.

Mechanistic Aspects of Condensation and Mannich Reactions

The acidity of the α-protons to the nitro group also allows this compound to act as a nucleophile in condensation reactions, most notably the nitro-Mannich (or aza-Henry) reaction. nih.gov This reaction involves the addition of a nitroalkane to an imine or iminium ion, forming a β-nitroamine. nih.gov

The mechanism proceeds through the following key steps:

Iminium Ion Formation : An aldehyde (often formaldehyde) reacts with a primary or secondary amine under acidic conditions to generate an electrophilic iminium ion in situ. chemistrysteps.com

Nitronate Formation : In the presence of a base, this compound is deprotonated at the carbon adjacent to the nitro group to form a nucleophilic nitronate anion.

Nucleophilic Attack : The nitronate anion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. nih.govresearchgate.net

Protonation : The resulting intermediate is protonated to yield the final β-nitroamine product, often referred to as a Mannich base. chemistrysteps.com

This reaction is synthetically valuable as it creates a new C-C bond and introduces vicinal carbon-nitrogen bonds, providing a scaffold that can be further elaborated. nih.gov The iodo group at the other end of the propane (B168953) chain remains available for subsequent functionalization.

Hydrolytic Cleavages and Their Product Diversity

The hydrolytic reactivity of this compound is dictated by the two distinct functional groups present: the iodoalkane and the primary nitroalkane. The reaction conditions, particularly the pH, play a critical role in determining which group reacts and the nature of the resulting products. This duality can lead to a diverse array of chemical entities.

The carbon-iodine bond in iodoalkanes is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive haloalkanes in nucleophilic substitution reactions like hydrolysis. savemyexams.comphysicsandmathstutor.com Under neutral or alkaline aqueous conditions, the iodine atom can be displaced by a hydroxide ion or water molecule, acting as a nucleophile, to yield 3-nitropropan-1-ol. quizlet.comdocbrown.info This reaction proceeds via a nucleophilic substitution mechanism.

Conversely, the nitro group's reactivity is most pronounced under conditions that facilitate the Nef reaction. organicreactions.orgorganic-chemistry.org This transformation involves the initial deprotonation of the α-carbon (the carbon adjacent to the nitro group) with a base to form a nitronate salt. organic-chemistry.orgwikipedia.org Subsequent treatment with a strong mineral acid, such as sulfuric acid, hydrolyzes this intermediate to an aldehyde and nitrous oxide. youtube.comalfa-chemistry.com For this compound, this would involve the deprotonation of the carbon at the 3-position.

If this compound is subjected to strong acid catalysis without a prior basic step, a different pathway can occur. Primary nitroalkanes can be hydrolyzed by boiling strong acids to yield a carboxylic acid and hydroxylamine. nowgonggirlscollege.co.inrsc.org This process would convert the 3-nitropropyl group into a propionic acid moiety.

The interplay between these pathways means that the product outcome is highly dependent on the reaction sequence and conditions. For instance, initial basic hydrolysis would likely favor substitution of the iodide and formation of the nitronate, which upon acidification would yield 3-hydroxypropanal.

Table 1: Potential Products from the Hydrolysis of this compound under Various Conditions

Reaction Conditions Primary Reactive Site(s) Potential Major Product(s) Reaction Pathway
1. Aqueous Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)C-I bond and NO₂ group3-HydroxypropanalNucleophilic Substitution followed by Nef Reaction
Aqueous Base (e.g., NaOH)C-I bond3-Nitropropan-1-olNucleophilic Substitution
Strong Acid (e.g., HCl, boiling)NO₂ group4-Iodobutanoic acid, HydroxylamineDirect Acid Hydrolysis of Nitro Group

Strategic Applications of Umpolung Reactivity in Organic Synthesis

The concept of "umpolung," or polarity inversion, provides a powerful strategy in organic synthesis for forming bonds that are otherwise challenging to construct. researchgate.net In typical reactions, the carbon atom of a nitroalkane is electrophilic. However, the presence of the electron-withdrawing nitro group renders the α-hydrogens acidic, allowing for easy deprotonation by a base. uwindsor.caarkat-usa.org The resulting nitronate anion possesses a nucleophilic α-carbon, effectively inverting the normal polarity of this position. This nitronate can then act as an acyl anion equivalent, a classic example of umpolung reactivity. organicreactions.org

For this compound, this umpolung strategy would involve the deprotonation at the carbon atom adjacent to the nitro group (C3). The resulting nucleophilic nitronate can be employed in various carbon-carbon bond-forming reactions, such as Michael additions or reactions with aldehydes (the Henry reaction). arkat-usa.orguwindsor.ca Subsequent transformation of the nitro group, for example via the Nef reaction to yield a carbonyl, completes the synthesis of a more complex molecule where the C3 of the original propane chain has acted as a nucleophile.

A notable application of umpolung involves the synthesis of amides from α-halo nitroalkanes, a process known as Umpolung Amide Synthesis (UmAS). researchgate.netrsc.org In this specific reaction, an α-halo nitroalkane reacts with an amine, where the nitronate carbon acts as a nucleophile and the amine nitrogen is rendered electrophilic through activation. researchgate.netscispace.com It is important to distinguish that this compound is a γ-iodo nitroalkane, not an α-halo nitroalkane, so it would not be a direct substrate for the UmAS pathway as typically described. However, the fundamental umpolung principle of generating a nucleophilic center alpha to the nitro group remains a key synthetic strategy. This allows this compound to serve as a versatile three-carbon building block where the terminal carbon can function as a nucleophile, while the iodine at the other end remains available for subsequent nucleophilic substitution reactions.

Table 2: Umpolung Strategy for this compound

Step Reagents Intermediate/Product Description
1. Polarity Inversion Base (e.g., NaH, DBU)1-Iodo-3-nitronate anionDeprotonation of the α-carbon creates a nucleophilic center (umpolung).
2. C-C Bond Formation Electrophile (e.g., Aldehyde, Ketone, α,β-unsaturated ester)Substituted 1-iodo-3-nitroalkaneThe nitronate anion attacks the electrophile to form a new carbon-carbon bond.
3. Functional Group Transformation Acid Hydrolysis (Nef Reaction)Polyfunctional iodo-aldehydeThe nitro group is converted to a carbonyl group, revealing the masked functionality.

Applications of 1 Iodo 3 Nitropropane in Advanced Organic Synthesis and Building Block Chemistry

Establishment of 1-Iodo-3-nitropropane as a Versatile Synthetic Building Block

This compound has been established as a versatile synthetic building block due to the distinct and predictable reactivity of its two functional groups. The carbon-iodine bond is highly susceptible to nucleophilic substitution, while the nitro group offers a gateway to a wide array of transformations, including carbon-carbon bond formation and reduction to an amino group.

The primary iodo group serves as an excellent electrophilic site. Iodide is a superb leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including alkoxides, thiolates, carbanions, and amines. libretexts.orglibretexts.org This reactivity allows for the straightforward introduction of the 3-nitropropyl moiety into various molecular frameworks.

Conversely, the nitro group is a potent electron-withdrawing group, rendering the adjacent α-protons acidic. In the presence of a base, this compound can be deprotonated to form a nitronate anion. This nucleophilic species is a key intermediate in classic carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and Michael additions. Furthermore, the nitro group can be readily reduced to a primary amine, providing a crucial entry point for the synthesis of amides, sulfonamides, and nitrogen-containing heterocycles. This dual reactivity profile allows chemists to employ this compound in a stepwise fashion to build molecular complexity.

Table 1: Reactivity Profile of this compound

Reactive Site Functional Group Type of Reaction Potential Transforming Reagents Resulting Functionality
C1 (Iodo-substituted) Alkyl Iodide Nucleophilic Substitution (SN2) R-O⁻, R-S⁻, CN⁻, N₃⁻, R₂NH Ether, Thioether, Nitrile, Azide, Amine
C3 (Nitro-substituted) Nitroalkane C-C Bond Formation (via Nitronate) Aldehydes/Ketones (Henry Reaction) β-Nitro Alcohol

Utilization in the Construction of Complex Polyfunctionalized Molecular Architectures

The orthogonal reactivity of the iodo and nitro groups in this compound makes it an ideal starting material for the deliberate and controlled synthesis of complex molecules bearing multiple functional groups. By carefully selecting reaction conditions, each functional group can be addressed independently, enabling the construction of intricate molecular architectures that would be challenging to access through other means.

A typical synthetic strategy involves an initial nucleophilic substitution at the C1 position to attach the 3-nitropropyl chain to a molecule of interest. For example, reacting this compound with a phenoxide anion yields a phenyl ether derivative. The nitro group in this intermediate remains available for subsequent transformations. This preserved nitro group can then be used to introduce further complexity. For instance, a base-catalyzed Henry reaction with an aldehyde introduces a new carbon-carbon bond and a β-nitro alcohol functionality. This sequential approach results in a polyfunctionalized molecule containing an ether linkage, a nitro group, and a secondary alcohol, all assembled from simple precursors.

Table 2: Exemplary Synthesis of a Polyfunctionalized Molecule

Step Reactants Key Reagent/Condition Intermediate/Product Functional Groups Introduced/Modified
1 This compound + Sodium Phenoxide K₂CO₃, Acetone (B3395972) 1-Nitro-3-phenoxypropane Aryl Ether

Stereoselective and Diastereoselective Synthesis of Advanced Intermediates

The control of stereochemistry is paramount in modern synthetic chemistry, particularly in the preparation of pharmaceutical intermediates. While this compound itself is achiral, its reactions can be guided by chiral catalysts or auxiliaries to produce enantiomerically enriched or diastereomerically pure products. masterorganicchemistry.com

The Henry reaction is a prime example where stereocontrol can be exerted. nih.gov The addition of the nitronate derived from a this compound derivative to an aldehyde creates a new stereocenter. By employing a chiral catalyst, such as a chiral copper or zinc complex, it is possible to favor the formation of one enantiomer of the resulting β-nitro alcohol over the other. This enantioselective approach provides access to valuable chiral building blocks.

Furthermore, if the nucleophile used to displace the iodide is itself chiral, the subsequent reaction of the nitro group can proceed with diastereoselectivity. The existing stereocenter in the molecule can influence the stereochemical outcome of the newly formed stereocenter, leading to a preference for one diastereomer. Such substrate-controlled diastereoselective reactions are fundamental in the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 3: Hypothetical Diastereoselective Henry Reaction

Substrate Aldehyde Chiral Influence Major Diastereomer Minor Diastereomer

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov this compound is an excellent precursor for the synthesis of saturated nitrogen heterocycles, particularly substituted pyrrolidines and piperidines, through intramolecular cyclization strategies.

A common pathway begins with the reaction of this compound with a carbon nucleophile, such as the enolate of a β-ketoester. This reaction forms a new carbon-carbon bond and sets the stage for cyclization. The nitro group in the resulting adduct is then chemically reduced to a primary amine using reagents like hydrogen gas with a Raney Nickel catalyst or zinc powder in acidic conditions. The newly formed amine can then undergo spontaneous or catalyzed intramolecular cyclization by attacking an electrophilic center within the same molecule (e.g., an ester carbonyl), forming a stable five- or six-membered ring. This powerful sequence, known as a reductive cyclization, efficiently converts an acyclic, bifunctional starting material into a complex heterocyclic system. organic-chemistry.orgresearchgate.net

Table 4: Synthetic Pathway to a Substituted Pyrrolidine

Step Reaction Type Description
1 C-Alkylation The enolate of diethyl malonate displaces the iodide from this compound.
2 Nitro Group Reduction The nitro group of the alkylated product is reduced to a primary amine (e.g., using H₂/Raney Ni).

Integration into Functionalized Scaffolds and Bioisosteric Replacements in Synthetic Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. This compound can be used to introduce a flexible three-carbon linker with a latent amino group (via reduction of the nitro group) into a larger molecular scaffold. This allows for the exploration of the chemical space around a lead compound, potentially improving its pharmacological properties.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. fiveable.mectppc.org The nitro group, while sometimes associated with toxicity, can serve as a non-classical bioisostere for other polar, hydrogen-bond accepting groups. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For example, it can mimic the electronic and steric properties of a carboxylic acid or a sulfonamide group in certain biological contexts. By incorporating the 3-nitropropyl side chain into a drug candidate, medicinal chemists can modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing a drug's efficacy and safety profile. researchgate.net

Table 5: The Nitro Group as a Potential Bioisostere

Original Functional Group Bioisosteric Replacement Key Properties Mimicked Potential Advantage of Replacement
Carboxylic Acid (-COOH) Nitro Group (-NO₂) Planarity, electron-withdrawing nature, H-bond acceptor Increased cell permeability (not ionized)
Sulfonamide (-SO₂NHR) Nitro Group (-NO₂) Strong electron-withdrawing effect, H-bond acceptor Altered metabolic profile

Theoretical and Computational Investigations on 1 Iodo 3 Nitropropane

Quantum Chemical Studies: Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-iodo-3-nitropropane. These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure: Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to model the electronic distribution within this compound. These calculations would reveal key electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For this compound, the HOMO is likely to be localized around the iodine atom, indicating its susceptibility to electrophilic attack, while the LUMO would be associated with the nitro group, highlighting its electron-accepting nature.

Electron Density and Electrostatic Potential: Mapping the electron density would show the distribution of electrons, while the molecular electrostatic potential (MEP) map would identify regions of positive and negative charge. The area around the nitro group's oxygen atoms would exhibit a negative potential, attractive to electrophiles, whereas the region around the iodine and the hydrogen atoms would show a positive potential.

Energetic Landscapes: The potential energy surface (PES) of this compound can be mapped using quantum chemical methods. This landscape reveals the energies of different molecular conformations, transition states, and intermediates. By identifying the minima on the PES, the most stable conformations of the molecule can be determined. The energy barriers between these conformations dictate the flexibility of the propane (B168953) chain.

Below is an illustrative table of calculated electronic properties for a generic nitroalkane, which would be similar to what could be obtained for this compound.

PropertyExemplary Calculated Value
HOMO Energy-9.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment3.5 D
Mulliken Charge on Iodine+0.15
Mulliken Charge on Nitro Group (N)+0.50

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. unimib.it For this compound, DFT could be used to investigate various reactions, such as nucleophilic substitution at the carbon bearing the iodine or elimination reactions.

DFT calculations can elucidate a reaction mechanism by:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. wikipedia.org DFT is used to locate the TS geometry and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, in a hypothetical SN2 reaction with a nucleophile (Nu-), DFT could be used to model the backside attack on the C-I bond, calculating the energy profile of the reaction and the structure of the pentavalent transition state.

Conformational Analysis and Stereochemical Prediction via Computational Methods

The flexible three-carbon chain of this compound allows for the existence of multiple conformations, or rotamers, due to rotation around the C-C single bonds. wikipedia.org Computational methods are essential for analyzing these conformations and predicting their relative stabilities.

Conformational Analysis: A systematic conformational search can be performed using molecular mechanics (MM) or quantum mechanical methods. This involves rotating the dihedral angles of the C-C bonds and calculating the energy of each resulting conformation. The results would likely show that staggered conformations are energy minima, while eclipsed conformations are transition states between them. wikipedia.org The presence of bulky substituents like iodine and the nitro group will significantly influence the conformational preferences due to steric hindrance and electrostatic interactions.

Stereochemical Prediction: If a reaction involving this compound creates a new stereocenter, computational methods can predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the major product can be determined. For instance, in an addition reaction to a prochiral center, the diastereomeric transition states would be modeled, and their relative energies would indicate the expected diastereoselectivity.

The following table shows hypothetical relative energies for different conformers of this compound.

Conformer (Dihedral Angle I-C-C-C)Relative Energy (kcal/mol)
Anti (180°)0.0
Gauche (+60°)1.2
Gauche (-60°)1.2
Eclipsed (0°)4.5 (Transition State)

Note: This data is for illustrative purposes to show a typical conformational energy profile.

Computational Modeling of Reaction Pathways, Transition States, and Intermediates

Computational modeling provides a detailed picture of the entire reaction pathway, from reactants to products, including the structures and energies of all transition states and intermediates. arxiv.orgmdpi.com

Reaction Pathways: For a given reaction of this compound, computational methods can map out the minimum energy path (MEP). This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state geometry. An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS connects the desired reactants and products.

Transition States and Intermediates: The precise geometry of transition states can be determined, providing insights into the bonding changes occurring during the reaction. For example, in a transition state for an elimination reaction, the lengths of the breaking C-H and C-I bonds and the forming C=C double bond can be calculated. Similarly, the structures of any reaction intermediates, such as carbocations or carbanions, can be optimized to understand their stability and electronic properties.

Advanced Computational Methodologies for Understanding Reactivity and Selectivity

Beyond standard DFT calculations, more advanced computational methodologies can provide deeper insights into the reactivity and selectivity of this compound.

Solvation Models: Reactions are typically carried out in a solvent, and solvent effects can be significant. Implicit solvation models (e.g., Polarizable Continuum Model, PCM) or explicit solvation models (including individual solvent molecules in the calculation) can be used to account for the influence of the solvent on the reaction energetics and mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into conformational dynamics and the influence of temperature. Ab initio molecular dynamics (AIMD) can be used to study reaction dynamics without pre-supposing a reaction coordinate.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions within the molecule, such as potential intramolecular hydrogen bonds or halogen bonds.

Conceptual DFT: Reactivity indices derived from DFT, such as Fukui functions and local softness, can be used to predict the most reactive sites in the molecule for nucleophilic or electrophilic attack, thus explaining regioselectivity. scispace.com

These advanced methods, while computationally more demanding, offer a more comprehensive and accurate understanding of the chemical behavior of this compound, bridging the gap between theoretical models and experimental observations.

Advanced Analytical Methodologies for Mechanistic and Product Analysis in 1 Iodo 3 Nitropropane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-iodo-3-nitropropane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the highly electronegative nitro group (C1) are expected to be the most deshielded, appearing at the highest chemical shift. The protons on the carbon bonded to the iodine atom (C3) will also be deshielded, but to a lesser extent. The central methylene (B1212753) protons (C2) will exhibit a chemical shift intermediate to the other two. Each signal is expected to appear as a triplet due to spin-spin coupling with the adjacent methylene group.

In ¹³C NMR spectroscopy, a similar trend is observed. The carbon atom attached to the nitro group (C1) will have the largest chemical shift, followed by the carbon bonded to iodine (C3). The central carbon (C2) will be the most shielded of the three.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Position (O₂N-CH₂-CH₂-CH₂-I)NucleusPredicted Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J)
C1 (-CH₂NO₂)¹H~4.4Triplet (t)~6-7 Hz
C2 (-CH₂-)¹H~2.3Quintet (quin)~6-7 Hz
C3 (-CH₂I)¹H~3.2Triplet (t)~6-7 Hz
C1 (-CH₂NO₂)¹³C~75N/AN/A
C2 (-CH₂-)¹³C~35N/AN/A
C3 (-CH₂I)¹³C~5N/AN/A

Mass Spectrometry (MS) for Characterization of Reaction Mixtures and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying its fragmentation patterns, which is essential for confirming its structure and analyzing reaction products. In electron ionization (EI) MS, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 215.

The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds. The carbon-iodine bond is the weakest, making the loss of an iodine radical (I•, mass = 127) a highly favorable fragmentation pathway, which would result in a prominent peak at m/z 88. Another characteristic fragmentation is the loss of the nitro group (NO₂•, mass = 46), leading to a peak at m/z 169. Further fragmentation of the propyl chain can also occur.

Table 2: Expected Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonNeutral Loss
215[C₃H₆INO₂]⁺• (Molecular Ion)-
169[C₃H₆I]⁺NO₂•
127[I]⁺C₃H₆NO₂•
88[C₃H₆NO₂]⁺I•
43[C₃H₇]⁺INO₂

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands are those corresponding to the nitro (NO₂) group. These are typically two strong bands: an asymmetric stretching vibration and a symmetric stretching vibration. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The carbon-iodine (C-I) bond also has a characteristic stretching vibration, although it appears in the fingerprint region at a lower wavenumber. docbrown.info Standard alkane C-H stretching and bending vibrations will also be present. orgchemboulder.com This technique is particularly useful for monitoring reactions by observing the disappearance of reactant absorptions and the appearance of product absorptions.

Table 3: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2850-2975Medium-Strong
-CH₂-Bending (Scissoring)1450-1470Medium
Nitro (R-NO₂)Asymmetric Stretching~1550Strong
Nitro (R-NO₂)Symmetric Stretching~1365Strong
C-IStretching500-600Medium-Strong

X-ray Crystallography for Precise Molecular Geometry Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could be employed to determine its exact three-dimensional structure. rigaku.comexcillum.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering definitive proof of the molecule's connectivity and conformation in the solid state. nih.gov The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. wikipedia.org The data obtained would allow for the creation of a detailed molecular model, revealing intramolecular and intermolecular interactions within the crystal lattice.

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography.
ParameterDescription
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Atomic CoordinatesThe precise (x, y, z) position of each atom within the unit cell.
Bond LengthsThe exact distance between the nuclei of bonded atoms (e.g., C-C, C-H, C-N, N-O, C-I).
Bond AnglesThe angle formed by three connected atoms (e.g., C-C-C, H-C-H, O-N-O).
Torsion AnglesThe dihedral angle describing the conformation around a chemical bond.

Chromatographic Techniques (e.g., GC, TLC) for Reaction Progress Monitoring and Purification Assessment

Chromatographic methods are fundamental for separating this compound from starting materials, reagents, and byproducts, thereby monitoring the progress of a reaction and assessing the purity of the final product.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a column. phenomenex.com A sample is vaporized and carried by an inert gas through the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and have shorter retention times. shimadzu.eu GC is often coupled with mass spectrometry (GC-MS) to provide both separation and identification of the components in a reaction mixture. hidenanalytical.com

Thin-Layer Chromatography (TLC) is a simple, rapid technique used to separate compounds based on polarity. libretexts.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). A mobile phase (solvent) moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. umass.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. tifr.res.in

Table 5: Application of Chromatographic Techniques to this compound Analysis.
TechniquePrinciple of SeparationKey ParameterApplication in this compound Chemistry
Gas Chromatography (GC)Volatility and interaction with stationary phase.Retention Time (t_R)Separating volatile products; assessing purity; quantitative analysis of reaction mixtures.
Thin-Layer Chromatography (TLC)Polarity and differential partitioning between stationary and mobile phases.Retention Factor (R_f)Rapid monitoring of reaction progress; qualitative assessment of product formation and reactant consumption.

Environmental Transformation Pathways and Academic Degradation Studies of Halogenated Nitroalkanes

Photochemical Degradation Pathways in Environmental Contexts

Photochemical degradation, or photolysis, is a key abiotic process that can contribute to the transformation of halogenated nitroalkanes in the environment, particularly in atmospheric and aquatic systems. This process involves the absorption of light energy, typically in the ultraviolet (UV) spectrum, which can lead to the cleavage of chemical bonds within the molecule.

For 1-iodo-3-nitropropane, the carbon-iodine (C-I) bond is expected to be the most susceptible to photolytic cleavage due to its lower bond dissociation energy compared to carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-nitrogen (C-N) bonds. The absorption of a photon with sufficient energy can excite the molecule to a higher energy state, leading to the homolytic cleavage of the C-I bond to form a 3-nitropropyl radical and an iodine radical.

Reaction: CH₂(I)CH₂CH₂NO₂ + hν → •CH₂CH₂CH₂NO₂ + I•

Once formed, these radical species can undergo a variety of secondary reactions. The 3-nitropropyl radical can react with molecular oxygen in the environment to form peroxy radicals, which can then participate in further reactions, potentially leading to the formation of aldehydes, alcohols, and other oxygenated products. The iodine radical can combine with other radicals or be involved in atmospheric iodine chemistry.

Studies on the photodegradation of other iodinated organic compounds in aqueous solutions have shown that the process is rapid, with the primary mechanism being the cleavage of the carbon-halogen bond. nih.gov The presence of other substances in the water, such as humic acids, can influence the rate of photodegradation by competing for light absorption. nih.gov Conversely, substances like nitrate (B79036) can sometimes enhance degradation rates through the generation of hydroxyl radicals upon photolysis. nih.gov

Compound ClassPrimary Photochemical ReactionInfluencing FactorsPotential Products
IodoalkanesCleavage of the carbon-iodine bondWavelength of light, presence of photosensitizers (e.g., humic acid, nitrate)Alkyl radicals, iodine radicals, oxygenated organic compounds
NitroalkanesIntramolecular rearrangement, cleavage of the carbon-nitrogen bondMolecular structure, solventNitrite (B80452), nitrate, aldehydes, ketones

Biotransformation Mechanisms and Microbial Interactions

Biotransformation, the alteration of a substance by living organisms, is a critical pathway for the degradation of many organic pollutants in soil and water. For halogenated nitroalkanes, microbial degradation can proceed through several enzymatic pathways, primarily targeting the carbon-halogen and carbon-nitrogen bonds.

Dehalogenation: The cleavage of the carbon-iodine bond is a key initial step in the biodegradation of this compound. This reaction is often catalyzed by a class of enzymes known as dehalogenases. mdpi.com These enzymes can function under both aerobic and anaerobic conditions and utilize different mechanisms, including hydrolytic and reductive dehalogenation. nih.gov

Hydrolytic Dehalogenation: In this process, a water molecule is used to replace the halogen atom, resulting in the formation of an alcohol, a halide ion, and a proton. For this compound, this would yield 3-nitropropan-1-ol, iodide, and a proton.

Reductive Dehalogenation: Under anaerobic conditions, the halogenated compound can be used as an electron acceptor, where the halogen atom is removed and replaced by a hydrogen atom. This process is carried out by organohalide-respiring bacteria. nih.gov

Nitro Group Transformation: The nitro group can also be a target for microbial enzymes. Nitroreductases are a class of enzymes that can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group under anaerobic conditions. nih.gov

Reaction: R-NO₂ → R-NO → R-NHOH → R-NH₂

Alternatively, some aerobic bacteria have been shown to remove the nitro group from aromatic compounds through monooxygenase or dioxygenase-catalyzed reactions, leading to the formation of catechols and the release of nitrite. nih.gov While less studied in aliphatic nitro compounds, similar oxidative denitrification pathways could potentially be involved in the degradation of this compound.

The complete mineralization of this compound would involve the concerted action of multiple enzymes to break down the molecule into simpler, non-toxic compounds such as carbon dioxide, water, iodide, and inorganic nitrogen. The efficiency of these biotransformation processes is highly dependent on environmental conditions such as pH, temperature, oxygen availability, and the presence of a competent microbial community. researchgate.netfrontiersin.org

Enzymatic PathwayTarget Functional GroupKey EnzymesTypical ProductsEnvironmental Conditions
DehalogenationCarbon-IodineDehalogenases (halidohydrolases)Alcohol, IodideAerobic/Anaerobic
NitroreductionNitroNitroreductasesAmino compoundAnaerobic
Oxidative DenitrificationNitroMonooxygenases, DioxygenasesAlcohol, NitriteAerobic

Environmental Fate Modeling and Persistence Assessment in Academic Research

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. rsc.org These models integrate information on a chemical's physical-chemical properties, emission rates, and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time.

For a compound like this compound, key input parameters for an environmental fate model would include:

Vapor Pressure: Influences its partitioning between the atmosphere and condensed phases.

Water Solubility: Determines its concentration in aquatic systems and its potential for leaching through soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.

Henry's Law Constant: Describes its partitioning between air and water.

Degradation Rates: Half-lives for photochemical, biological, and other degradation processes in various environmental compartments.

Due to the lack of specific experimental data for this compound, these parameters would likely be estimated using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical-chemical properties.

Academic research on the environmental fate of halogenated organic compounds has highlighted the complexity of their behavior. acs.org For instance, modeling the fate of complex mixtures of halogenated compounds, such as short-chain chlorinated paraffins, has shown that using a single set of physicochemical properties can lead to underestimation of environmental concentrations and risks in remote and cold regions. researchgate.net This underscores the importance of obtaining specific data for individual compounds whenever possible.

Environmental CompartmentKey Transformation ProcessesFactors Influencing Persistence
AtmospherePhotolysisLight intensity, presence of atmospheric radicals
Surface WaterPhotolysis, BiodegradationWater chemistry (pH, DOM), microbial community, light penetration
SoilBiodegradation, Abiotic degradationSoil type, organic matter content, moisture, temperature, microbial community
SedimentBiodegradation (primarily anaerobic)Redox potential, organic carbon content, microbial community

Future Research Directions and Unexplored Potential of 1 Iodo 3 Nitropropane

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry increasingly relies on the development of methodologies that are not only efficient but also environmentally benign. Future research should prioritize the discovery of novel, sustainable routes to 1-iodo-3-nitropropane that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current Synthetic Approaches and Their Limitations

Currently, the synthesis of this compound typically involves multi-step sequences that may suffer from moderate yields and the use of stoichiometric and potentially hazardous reagents. A common conceptual approach involves the transformation of a precursor molecule containing either the nitro or the iodo group.

PrecursorReagentsKey TransformationPotential Drawbacks
3-Nitropropan-1-olI2, PPh3, ImidazoleAppel-type iodinationStoichiometric phosphine oxide waste
1,3-Diiodopropane (B1583150)AgNO2Nucleophilic substitutionUse of heavy metal salts
3-NitropropeneHIHydroiodinationRegioselectivity issues

Future Research Focus:

Catalytic Methods: A primary goal should be the development of catalytic methods for the direct conversion of readily available starting materials. This could involve C-H activation/functionalization of nitropropane or the development of novel catalytic systems for the iodination of nitro-alcohols.

Biocatalysis: The use of enzymes for the synthesis of functionalized molecules is a rapidly growing area of green chemistry. The exploration of halogenases or other enzymes for the selective iodination of a suitable nitro-containing substrate could provide a highly sustainable route.

Expansion of Reaction Scope and Discovery of Novel Transformations

The dual functionality of this compound, possessing both an electrophilic carbon attached to the iodine and a nucleophilic α-carbon to the nitro group (upon deprotonation), makes it a versatile synthon. However, the full extent of its reactivity is yet to be explored.

Known and Potential Transformations:

Reaction TypeReactantProduct TypePotential Utility
Nucleophilic SubstitutionAmines, Azides, ThiolsFunctionalized nitropropanesSynthesis of bioactive molecules, ligands
Henry Reaction (as electrophile)NitroalkanesDinitro compoundsBuilding blocks for complex amines
Nef Reaction (of the nitro group)Strong acidCarbonyl compoundsConversion to aldehydes or ketones
Radical ReactionsRadical initiatorsVarious adductsC-C and C-heteroatom bond formation

Future Research Focus:

Tandem/Domino Reactions: Designing novel tandem or domino reaction sequences that exploit both the iodo and nitro functionalities in a single operation would be a significant advancement. For instance, an initial nucleophilic substitution at the iodo-bearing carbon could be followed by an intramolecular cyclization involving the nitro group.

Transition Metal Catalysis: The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Investigating the compatibility of the nitro group with these reaction conditions could open up new avenues for the synthesis of complex nitro-containing molecules.

Asymmetric Catalysis: The development of enantioselective transformations using this compound would be of great interest, particularly for the synthesis of chiral amines and other biologically active compounds.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. A synergistic approach combining experimental and computational methods will be instrumental in achieving this.

Key Mechanistic Questions to Address:

Competition between SN2 and Radical Pathways: In reactions involving nucleophiles, what factors dictate the competition between the classical SN2 displacement of iodide and single-electron transfer (SET) pathways leading to radical intermediates?

Role of the Nitro Group: How does the electron-withdrawing nature of the nitro group influence the reactivity of the C-I bond? Does it participate in reactions through non-covalent interactions or as an internal nucleophile?

Intermediate Stabilization: What is the nature and stability of key intermediates, such as the nitronate anion formed upon deprotonation?

Methodologies for Mechanistic Investigation:

Experimental TechniqueInformation Gained
Kinetic StudiesReaction rates, rate laws, activation parameters
In-situ Spectroscopy (NMR, IR)Identification of transient intermediates
Isotope Labeling StudiesElucidation of bond-breaking and bond-forming steps
Computational Method Information Gained
Density Functional Theory (DFT)Reaction energy profiles, transition state geometries
Molecular Dynamics (MD)Solvent effects, conformational analysis

Strategic Integration into Complex Molecule Synthesis and Materials Science

The ultimate validation of a new building block lies in its successful application in the synthesis of complex and valuable molecules. Furthermore, the unique electronic and structural features of this compound suggest its potential utility in materials science.

Potential Applications in Complex Molecule Synthesis:

Pharmaceuticals and Agrochemicals: The nitro group is a common motif in many biologically active compounds. This compound could serve as a key building block for the synthesis of novel drug candidates and agrochemicals.

Natural Product Synthesis: The ability to introduce a three-carbon unit with versatile functional handles makes this compound an attractive starting point for the synthesis of various natural products and their analogues.

Potential Applications in Materials Science:

Polymer Chemistry: The iodo and nitro groups can be used as handles for polymerization or for the post-polymerization functionalization of materials. For example, the C-I bond could be utilized in atom transfer radical polymerization (ATRP).

Energetic Materials: While requiring careful handling, the high nitrogen and oxygen content of nitro-containing compounds is a key feature of energetic materials. Research into the controlled incorporation of this moiety into larger, more stable frameworks could be of interest.

Surface Modification: The reactivity of the iodo and nitro groups could be exploited for the chemical modification of surfaces, imparting new properties such as hydrophobicity, reactivity, or specific binding capabilities.

Q & A

Q. What are the recommended synthetic routes for 1-iodo-3-nitropropane, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A two-step approach is often employed: (i) Nitration of 1-iodopropane using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. (ii) Purification via fractional distillation or column chromatography to isolate the nitro derivative. Optimization involves varying solvent polarity (e.g., dichloromethane vs. ether), stoichiometry of nitrating agents, and reaction time .
  • Key Consideration : Iodine’s susceptibility to elimination under basic conditions necessitates neutral or mildly acidic media to preserve the C–I bond .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for splitting patterns near the iodine atom (e.g., deshielding of adjacent protons at δ 3.5–4.5 ppm) and nitro group (C–NO₂ resonance at ~δ 90–100 ppm in ¹³C NMR) .
  • FT-IR : Confirm nitro group absorption at ~1540 cm⁻¹ (asymmetric stretch) and 1370 cm⁻¹ (symmetric stretch) .
  • Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 219 (C₃H₆INO₂) and fragment ions like [M–I]⁺ (m/z 92) .

Q. How can researchers mitigate the compound’s thermal instability during storage and handling?

  • Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Add stabilizers like 1% hydroquinone to inhibit radical-mediated decomposition. Avoid exposure to UV light or strong oxidizers .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for iodine displacement in Suzuki-Miyaura couplings.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the iodine center .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should contradictory results in nitro group reduction studies be resolved?

  • Methodological Answer :
  • Variable Control : Test reducing agents (e.g., H₂/Pd-C vs. Zn/HCl) under identical solvent and temperature conditions.
  • Byproduct Analysis : Use GC-MS to identify intermediates (e.g., 3-aminopropane derivatives) and adjust catalyst loading or reaction time .
    • Case Study : Incomplete reduction with H₂/Pd-C may stem from catalyst poisoning by iodine; switching to Raney Ni improves yield .

Q. What experimental designs are suitable for studying the compound’s kinetic stability in protic solvents?

  • Methodological Answer :
  • Conduct pseudo-first-order kinetics experiments using UV-Vis spectroscopy to track degradation rates.
  • Vary solvent pH (1–14) and temperature (25–60°C) to construct Eyring plots and derive activation parameters .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Re-optimize computational models with solvent effects (e.g., PCM for DMSO or CDCl₃).
  • Validate against solid-state NMR or X-ray crystallography data to resolve conformational ambiguities .

Q. What strategies enhance the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Use bulky ligands (e.g., triphenylphosphine) to sterically hinder undesired reaction sites.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) in biphasic systems to improve iodine displacement efficiency .

Data Analysis and Interpretation

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with controls for iodine’s innate toxicity.
  • Use SAR studies to correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity .

Q. What statistical methods are appropriate for analyzing conflicting toxicity data across studies?

  • Methodological Answer :
  • Apply meta-analysis tools (e.g., random-effects models) to account for variability in experimental protocols.
  • Stratify data by exposure duration, dosage, and model organisms to identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.